2,4-Diamino-1,3-dinitrobenzene

Vue d'ensemble

Description

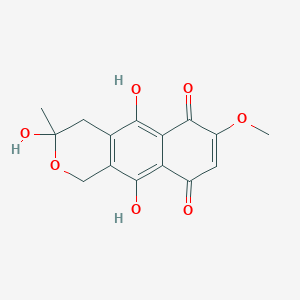

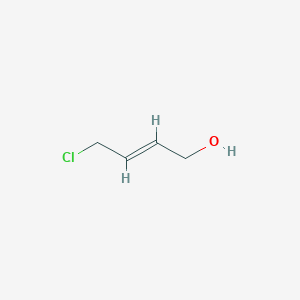

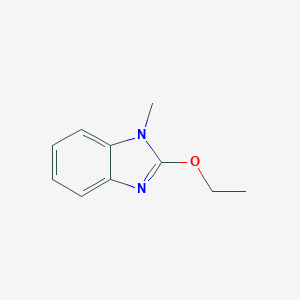

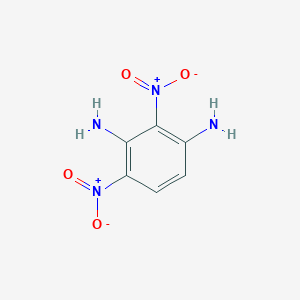

2,4-Diamino-1,3-dinitrobenzene is a compound that belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,3-diamino-2,4,6-trinitrobenzene (DATB) was achieved via a two-step organic reaction . The monomer was separately subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .

Molecular Structure Analysis

The molecular structure of 2,4-Diamino-1,3-dinitrobenzene is similar to that of 1,3-diamino-2,4,6-trinitrobenzene (DATB). The electronic structure, vibrational, and thermodynamic properties of DATB have been systematically investigated using first-principle calculations . The lattice parameters were found to be in excellent agreement with previous calculated and experimental values .

Chemical Reactions Analysis

The hydrogenation of dinitrobenzenes, such as 1,3-dinitrobenzene, to corresponding diamines has been studied . The process selectivity is provided by reactions of radical anions’ intermediate products . The key reactions here are protonation of radical anions of nitrosonitrobenzenes and N-O bond cleavage in radical anions of N-(nitrophenyl)-hydroxylamines .

Applications De Recherche Scientifique

Chemical Synthesis and Properties

Amination of Dinitrobenzenes : The amination of 1,3-dinitrobenzene and its derivatives, including the synthesis of mono- or diamino-1,3-dinitrobenzenes, is achieved using a solution of potassium permanganate in liquid ammonia (Szpakiewicz & Grzegożek, 2004).

Synthesis of Energetic Materials : A new isomer of diaminotrinitrobenzene has been synthesized from 1,2-diaminobenzene, demonstrating increased thermal stability and potential applications in heat-resistant explosives (Siri & Braunstein, 2005).

Thermally Stable Explosives : The development of thermally stable explosives like 2-fluoro-1,3-diamino-4,6-dinitrobenzene shows promise due to their outstanding properties and potential applications in sensitive environments (Zhang et al., 2019).

Molecular Structure and Interactions

Hydrogen Bonding Studies : The study of hydrogen bonding in substituted nitroanilines, including 1,3-diamino-4-nitrobenzene, provides insights into molecular interactions and structure (Glidewell et al., 2001).

Conformational Properties of Azacalixarenes : Synthesis of tetranitroazacalix[4]arenes via nucleophilic aromatic substitution reveals their non-symmetrical alternate conformation and strong conjugation with bridging nitrogen atoms, relevant for molecular engineering applications (Konishi et al., 2009).

Environmental and Health Aspects

- Environmental Persistence and Risk : 1,3-Dinitrobenzene, a related compound, is known for its persistence in the environment and potential health risks, particularly through inhalation and dermal contact (Klein, 2014).

Applications in Material Science

- Polyamide Synthesis : Novel aromatic polyamides with pendent diphenylamino or carbazolyl groups have been synthesized using 2,4-diaminotriphenylamine, indicating potential applications in materials science (Hsiao et al., 2004).

Safety And Hazards

Orientations Futures

The future directions for the study of 2,4-Diamino-1,3-dinitrobenzene could involve further investigation of its fate under environmental conditions . For instance, the photolysis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) was studied under simulated sunlight and UV light at 254 nm . This environmentally relevant discovery provides data on the fate of TATB in surface environments exposed to sunlight, which can transform the insoluble substrate into more soluble and corrosive derivatives .

Propriétés

IUPAC Name |

2,4-dinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAYMSZDBFRXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477629 | |

| Record name | 2,4-Diamino-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-1,3-dinitrobenzene | |

CAS RN |

10199-87-8 | |

| Record name | 2,4-Diamino-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)